![molecular formula C15H22N2O2 B1524287 Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate CAS No. 1049677-43-1](/img/structure/B1524287.png)
Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate
Overview
Description
Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate is an organic compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 . It is used in research and is a part of the heterocyclic building blocks, aromatic heterocycles, indolines, organic building blocks, amines, and amides .
Synthesis Analysis
The synthesis of indole derivatives, such as Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate, has been a topic of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis
The molecular structure of Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate consists of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The compound is part of the indoline family, which is a type of heterocyclic compound .Physical And Chemical Properties Analysis
Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate has a molecular weight of 262.35 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The boiling point of the compound is not specified .Scientific Research Applications
Dipeptide Synthesis
“Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate” could potentially be used in the synthesis of dipeptides. This is based on the fact that tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), which are similar to the compound , have been used as starting materials in dipeptide synthesis .
Organic Synthesis
The compound could also be used in organic synthesis. Amino acid ionic liquids (AAILs), which are related to the compound, have been used in organic synthesis. However, care should be taken when using AAILs for organic synthesis because of their multiple reactive groups .
Synthesis of Biologically Active Natural Products
The compound could potentially be used in the synthesis of biologically active natural products. For instance, a similar compound, “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents. The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Synthesis of Unnatural Amino Acids
“Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate” could potentially be used in the asymmetric synthesis of unnatural amino acids. A similar compound, “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, has been used in the asymmetric synthesis of unnatural amino acids .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 6-amino-3,3-dimethyl-2H-indole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-9-15(4,5)11-7-6-10(16)8-12(11)17/h6-8H,9,16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIMZHRFTRPBGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=C1C=CC(=C2)N)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679392 | |
Record name | tert-Butyl 6-amino-3,3-dimethyl-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate | |
CAS RN |
1049677-43-1 | |
Record name | tert-Butyl 6-amino-3,3-dimethyl-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.